![molecular formula C19H17N3O2 B5634314 N-benzyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5634314.png)
N-benzyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
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Overview
Description
The synthesis, analysis, and evaluation of pyridazinone derivatives, including those similar to N-benzyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, have been a subject of interest due to their potential pharmacological properties and applications in medicinal chemistry.
Synthesis Analysis
Synthesis approaches for related compounds often involve coupling reactions and optimizations to enhance yields and selectivity. The synthesis of dihydropyridazinone cardiotonics and N-substituted benzyl/phenyl derivatives highlights the diverse synthetic strategies employed to access this class of compounds (Robertson et al., 1986); (Ahmad et al., 2012).
Molecular Structure Analysis
Studies involving X-ray diffraction and DFT calculations have been used to elucidate the molecular structures of pyrazin-2-yl acetamide derivatives. These analyses provide insights into the geometrical parameters and electronic structures of these molecules, aiding in the understanding of their reactivity and properties (Lukose et al., 2015).
properties
IUPAC Name |
N-benzyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(20-13-15-7-3-1-4-8-15)14-22-19(24)12-11-17(21-22)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAXKEPCRNUGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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